molecular formula C16H12N6 B8326876 6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

Cat. No.: B8326876
M. Wt: 288.31 g/mol
InChI Key: IEAMDPIZCSDATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline is a useful research compound. Its molecular formula is C16H12N6 and its molecular weight is 288.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

6-[(5-ethenyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline

InChI

InChI=1S/C16H12N6/c1-2-13-9-18-15-16(19-13)22(21-20-15)10-11-5-6-14-12(8-11)4-3-7-17-14/h2-9H,1,10H2

InChI Key

IEAMDPIZCSDATD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C2C(=N1)N(N=N2)CC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (1200 mg, 3.52 mmol) in DMF (10 mL), was added Pd(PPh3)4 (610 mg, 0.528 mmol). The solution was stirred for 20 min, then tributyl(vinyl)stannane (1227 mg, 3.87 mmol) was added. The reaction mixture was heated to 120° C. for 5 h. NH4Cl(aq) was added to quench the reaction, followed by EtOAc. The reaction mixture was filtered through celite and the filtrate was washed with sat NaHCO3, sat NH4Cl. The organic layer was separated, dried over Na2SO4 and concentrated to give the crude product, which was purified with Analogix gel silica (Hexanes:EA) to afford 210 mg of title compound in 20% yield. LCMS (method B): [MH]+=288, tR=2.05 min.
Quantity
1200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
610 mg
Type
catalyst
Reaction Step One
Quantity
1227 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
20%

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